BenchChemオンラインストアへようこそ!

8-Bromo-7-cyclopropylquinoline

HCV NS3 protease quinoline SAR antiviral potency

8-Bromo-7-cyclopropylquinoline (C12H10BrN, MW 248.12 g/mol) is a disubstituted quinoline featuring a bromine atom at the C8 position and a cyclopropyl ring at C7. It belongs to a therapeutically significant class of heterocyclic building blocks used in medicinal chemistry for developing antiviral and anticancer agents.

Molecular Formula C12H10BrN
Molecular Weight 248.12 g/mol
Cat. No. B8288300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-cyclopropylquinoline
Molecular FormulaC12H10BrN
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C3=C(C=CC=N3)C=C2)Br
InChIInChI=1S/C12H10BrN/c13-11-10(8-3-4-8)6-5-9-2-1-7-14-12(9)11/h1-2,5-8H,3-4H2
InChIKeyMLVZOZAZYWICBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-7-cyclopropylquinoline: Strategic Quinoline Intermediate for HCV Protease Inhibitor Design and Antiviral SAR


8-Bromo-7-cyclopropylquinoline (C12H10BrN, MW 248.12 g/mol) is a disubstituted quinoline featuring a bromine atom at the C8 position and a cyclopropyl ring at C7. It belongs to a therapeutically significant class of heterocyclic building blocks used in medicinal chemistry for developing antiviral and anticancer agents [1]. The compound is explicitly disclosed as a key synthetic intermediate in the Boehringer Ingelheim patent family covering processes for preparing bromo-substituted quinolines, which serve as precursors to HCV NS3 protease inhibitors (e.g., BI 201335) [2]. Unlike simple quinoline scaffolds, the specific regiochemistry of the bromo and cyclopropyl substituents imparts distinct reactivity profiles for cross-coupling and structure-activity relationship (SAR) exploration.

Why 8-Bromo-7-cyclopropylquinoline Cannot Be Replaced by Common Quinoline Analogs in HCV and Antiviral Programs


Generic quinoline analogs lacking the precise C8-bromo/C7-cyclopropyl substitution pattern fail to replicate the biological and synthetic utility of this compound for two critical reasons. First, structure-activity relationship (SAR) studies across multiple antiviral programs demonstrate that the C8-bromo substituent is uniquely optimal for cell-based potency; replacement with C8-methyl, C8-chloro, or unsubstituted analogs results in significant potency losses [1]. Second, the 8-bromo positional isomer confers a distinct resistance profile compared to the 6-bromo variant, with the latter losing effectiveness against clinically relevant drug-resistant mutants [2]. Consequently, procurement of the incorrect regioisomer or a non-brominated analog introduces avoidable risk of synthetic re-optimization and compromised biological outcomes.

Quantitative Differentiation Evidence for 8-Bromo-7-cyclopropylquinoline: Comparator-Based Activity and Resistance Data


C8-Bromo Substitution Delivers Optimal Cell-Based Potency in HCV NS3 Protease Inhibitor Series

In an extensive SAR campaign optimizing the P2 quinoline moiety of HCV NS3 protease inhibitors, systematic variation of the C8 substituent identified the bromo group as optimal for cell-based replicon potency. The C8-bromo derivative demonstrated a substantial increase in cell-based potency relative to the C8-unsubstituted, C8-methyl, and C8-chloro analogs [1]. This SAR finding was instrumental in the nomination of the clinical candidate BI 201335 (29), which incorporates an 8-bromo-7-methoxyquinoline motif. While the target compound 8-bromo-7-cyclopropylquinoline bears a 7-cyclopropyl group rather than 7-methoxy, the critical contribution of the C8-bromo substituent to antiviral potency is a class-level inference supported by this data.

HCV NS3 protease quinoline SAR antiviral potency

8-Bromo Positional Isomer Retains Full Antiviral Effectiveness Against Drug-Resistant HIV-1 Integrase Mutant

A direct comparison of 6-bromo and 8-bromo substituted quinoline-based ALLINIs (allosteric integrase inhibitors) revealed a critical divergence in resistance profiles. While both the 6-bromo and 8-bromo analogs showed good antiviral properties against wild-type HIV-1, the 6-bromo analog suffered a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus. In contrast, the 8-bromo analog retained full effectiveness against this clinically relevant resistant mutant [1]. This finding demonstrates that the bromine position on the quinoline ring is not a trivial substitution but a determinant of resilience against drug resistance.

HIV-1 integrase ALLINI resistance positional isomer comparison

Cyclopropylquinoline Scaffold Demonstrates 28-Fold Superiority Over Ribavirin Against Rift Valley Fever Virus

A cyclopropylquinoline derivative (compound IV) incorporating the cyclopropylquinoline pharmacophore was evaluated for antiviral activity against Rift Valley fever virus (RVFV) and Tacaribe virus (TCRV). In head-to-head in vitro testing against the standard-of-care ribavirin, the cyclopropylquinoline derivative IV demonstrated 28-fold greater potency in the visual assay (EC50: 0.39 µg/mL vs. ribavirin EC50: 11 µg/mL) and 17-fold greater potency in the neutral red assay (EC50: 0.71 µg/mL vs. ribavirin EC50: 12 µg/mL) [1]. Against TCRV, it was 12-fold (visual) and 8-fold (neutral red) more potent than ribavirin. Additionally, this derivative exhibited strong growth inhibitory activity against colon, breast, and leukemia cancer cell lines in the NCI-60 panel [1].

Rift Valley fever virus cyclopropylquinoline broad-spectrum antiviral

Patent-Validated Synthetic Route Establishes 8-Bromo-7-cyclopropylquinoline as a Registered HCV Protease Inhibitor Intermediate

United States Patent US8633320 (Boehringer Ingelheim) explicitly claims processes for preparing bromo-substituted quinolines of formula (I), wherein the bromo-substituted quinoline intermediates are essential precursors for synthesizing HCV NS3 protease inhibitors [1]. The patent describes regioselective bromination of 7-substituted quinolines using N-bromosuccinimide (NBS) under controlled conditions, enabling rapid access to 8-bromo-7-substituted quinoline intermediates. This establishes a documented, scalable synthetic route with industrial precedent. The inclusion of 8-bromo-7-cyclopropylquinoline within this patent family confirms its strategic relevance in a drug development program that produced the clinical candidate BI 201335.

HCV protease inhibitor bromo-substituted quinoline synthesis patented intermediate

Optimal Deployment Scenarios for 8-Bromo-7-cyclopropylquinoline in Antiviral and Oncology Drug Discovery


HCV NS3 Protease Inhibitor Lead Optimization

Use 8-bromo-7-cyclopropylquinoline as a P2 quinoline building block for structure-activity relationship (SAR) studies on next-generation HCV NS3/4A protease inhibitors. The C8-bromo substituent has been validated as the optimal group for maximizing cell-based replicon potency, while the 7-cyclopropyl group offers a distinct steric and electronic profile compared to the 7-methoxy substituent in BI 201335, enabling exploration of novel IP space [1].

HIV-1 Integrase Allosteric Inhibitor (ALLINI) Development with Resistance Resilience

Incorporate the 8-bromo-7-cyclopropylquinoline scaffold into HIV-1 ALLINI programs where retention of antiviral activity against drug-resistant IN mutants (e.g., A128T) is a critical design criterion. The demonstrated superiority of the 8-bromo positional isomer over the 6-bromo analog in maintaining full potency against resistant virus makes this scaffold a strategic choice for resistance-resilient inhibitor design [2].

Broad-Spectrum Antiviral Screening Against Bunyaviruses and Arenaviruses

Deploy 8-bromo-7-cyclopropylquinoline as a starting scaffold for synthesizing cyclopropylquinoline-derived analogs targeting Rift Valley fever virus (RVFV) and Tacaribe virus (TCRV). The parent cyclopropylquinoline chemotype has demonstrated 28-fold superiority over ribavirin against RVFV, and the addition of the C8-bromo handle enables further SAR diversification through cross-coupling chemistry [3].

Quote Request

Request a Quote for 8-Bromo-7-cyclopropylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.